1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine
Overview
Description
Scientific Research Applications
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, such as "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine," are widely used in industrial and commercial applications. Their release into the environment can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are highly persistent and toxic. Understanding the microbial degradation pathways of these chemicals is crucial for evaluating their environmental fate and effects. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, have been proposed to bridge the knowledge gap caused by the lack of direct detection in environmental samples. Quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, half-lives, defluorination potential, and novel degradation intermediates and products are areas of ongoing research (Liu & Avendaño, 2013).
Bioaccumulation and Toxicity of Perfluorinated Acids
Perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs), are environmentally persistent and bioaccumulative, raising concerns about their bioaccumulation potential. The bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same length. Studies have indicated that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, suggesting a need for further research to fully characterize the bioaccumulation potential of longer-chain PFCAs (Conder et al., 2008).
Human Exposure to PFAS through Drinking Water
Human exposure to PFAS, including PFOA and PFOS, mainly occurs through diet, but drinking water can also significantly contribute. Recent reviews have focused on the concentrations of PFAS in drinking water and associated health risks, highlighting the environmental persistence, biomagnification, and potential toxicity of PFAS. The need for a comprehensive understanding of PFAS levels in water sources and the development of effective removal technologies is emphasized to mitigate human health risks (Domingo & Nadal, 2019).
Novel Hydroprocessing Catalysts
Transition metal phosphides have emerged as promising hydroprocessing catalysts for the removal of sulfur and nitrogen compounds from petroleum feedstocks. These catalysts, including those derived from compounds like "this compound," exhibit high activity and stability. They offer a potential avenue for deep hydrodesulfurization in the presence of nitrogen and aromatic compounds, making them a significant focus of research in catalyst development (Oyama et al., 2009).
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-11(15)10(14)6-9(12)13/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFPBDFCNNTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177964 | |
Record name | Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-51-5 | |
Record name | Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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